molecular formula C10H9NO6S2 B094451 2-Amino-1,6-naphthalenedisulfonic acid CAS No. 19532-04-8

2-Amino-1,6-naphthalenedisulfonic acid

Cat. No.: B094451
CAS No.: 19532-04-8
M. Wt: 303.3 g/mol
InChI Key: QEFPDISKVNULGA-UHFFFAOYSA-N
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Description

2-Amino-1,6-naphthalenedisulfonic acid is an organic compound with the molecular formula C10H9NO6S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This reaction introduces sulfonic acid groups into the naphthalene ring. The resulting sulfonated naphthalene is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The sulfonation step is carried out in large reactors, and the amination step is optimized to minimize byproducts and maximize the desired product. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve reagents like halogens or other electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-Amino-1,6-naphthalenedisulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,6-naphthalenedisulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes .

Comparison with Similar Compounds

  • 2-Amino-1,5-naphthalenedisulfonic acid
  • 2-Amino-4,8-naphthalenedisulfonic acid
  • 6-Amino-2-naphthalenesulfonic acid

Comparison: 2-Amino-1,6-naphthalenedisulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and solubility properties. Compared to 2-Amino-1,5-naphthalenedisulfonic acid, the 1,6-isomer has different electronic and steric effects, influencing its behavior in chemical reactions. Similarly, the 4,8- and 6,2-isomers exhibit variations in reactivity and applications due to their distinct structural arrangements .

Properties

IUPAC Name

2-aminonaphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFPDISKVNULGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593372
Record name 2-Aminonaphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6838-02-4, 19532-04-8
Record name 2-Amino-1,6-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminonaphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,6-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY66K1HFN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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